molecular formula C12H24N2O7 B14090995 alpha-Fructoselysine Dihydrochloride

alpha-Fructoselysine Dihydrochloride

Cat. No.: B14090995
M. Wt: 308.33 g/mol
InChI Key: MJTOFLFMNGKVNS-PPNLDZOPSA-N
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Description

Alpha-Fructoselysine Dihydrochloride is a compound formed by the reaction of glucose and lysine, resulting in an Amadori product. This compound is significant in the study of glycation processes and is often used in research related to diabetes and other metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Fructoselysine Dihydrochloride is synthesized through the Maillard reaction, where glucose reacts with lysine under controlled conditions. The reaction typically involves heating the mixture of glucose and lysine in an aqueous solution, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale Maillard reactions, often using bioreactors to maintain optimal conditions for the reaction. The process includes steps such as mixing, heating, and purification to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-Fructoselysine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include glucosepane, a lysine-arginine cross-link, and other AGEs, which are significant in the study of aging and diabetes .

Scientific Research Applications

Alpha-Fructoselysine Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Alpha-Fructoselysine Dihydrochloride involves its breakdown into glucose and lysine by enzymes such as fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase. These enzymes are part of the metabolic pathway in Escherichia coli, which utilizes the compound as a nutrient source .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific formation through the Maillard reaction and its role as a precursor to significant AGEs. Its study provides insights into the glycation process and its implications in metabolic disorders .

Properties

Molecular Formula

C12H24N2O7

Molecular Weight

308.33 g/mol

IUPAC Name

(2S)-6-amino-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]hexanoic acid

InChI

InChI=1S/C12H24N2O7/c13-4-2-1-3-7(11(18)19)14-6-12(20)10(17)9(16)8(15)5-21-12/h7-10,14-17,20H,1-6,13H2,(H,18,19)/t7-,8+,9+,10-,12?/m0/s1

InChI Key

MJTOFLFMNGKVNS-PPNLDZOPSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CCCCN)C(=O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CNC(CCCCN)C(=O)O)O)O)O)O

Origin of Product

United States

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